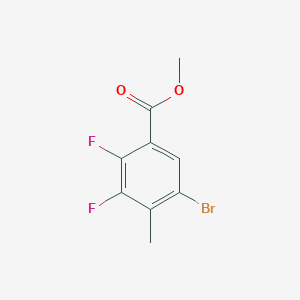

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate

Description

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate is a halogenated aromatic ester characterized by a bromine atom at position 5, fluorine atoms at positions 2 and 3, and a methyl group at position 4 of the benzene ring. The compound’s structure combines electron-withdrawing substituents (Br, F) with a methyl ester group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the interplay of substituents: bromine and fluorine enhance electrophilic substitution resistance, while the ester group enables further functionalization (e.g., hydrolysis, nucleophilic acyl substitution).

Properties

Molecular Formula |

C9H7BrF2O2 |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

methyl 5-bromo-2,3-difluoro-4-methylbenzoate |

InChI |

InChI=1S/C9H7BrF2O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3 |

InChI Key |

WDFDKJCLALCNRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Initial Fluorination

A key precursor is 2,3-difluoroanisole (methoxybenzene derivative), which undergoes nitration, reduction, and bromination to introduce the desired substituents on the aromatic ring.

Process Steps (Based on CN1301946C Patent):

| Step | Reaction Type | Conditions & Reagents | Product |

|---|---|---|---|

| 1 | Nitration | 2,3-Difluoroanisole + nitric acid (saltpetre) in sulfuric acid at <10°C for 4-7 h | 2,3-Difluoro-4-nitroanisole |

| 2 | Reduction | Hydrazine hydrate and tin(II) chloride at 75-85°C for 8 h under reflux | 2,3-Difluoro-4-aminoanisole |

| 3 | Bromination | Bromine in methylene chloride at 20-30°C | 2,3-Difluoro-4-amino-5-bromoanisole |

| 4 | Diazotization & Desamination | Sodium nitrite in sulfuric acid at 70-80°C, then ortho-phosphorous acid | 2,3-Difluoro-5-bromoanisole |

| 5 | Demethylation | Aluminum chloride in benzene at 80-90°C for 8-9 h | 2,3-Difluoro-5-bromophenol |

This sequence efficiently introduces bromine and fluorine substituents with regioselective control.

Conversion to Methyl Benzoate Derivative

The phenol intermediate (2,3-difluoro-5-bromophenol) can be further converted to the methyl ester derivative by methylation and esterification, typically involving:

- Methylation of the phenol group to form methoxy substituent.

- Oxidation or carboxylation to introduce the ester function at the benzoate position.

- Alternatively, starting from methyl 2-methoxy-4-methylbenzoate, bromination and fluorination steps can be applied.

Bromination and Methylation on 2-Methoxy-4-Methylbenzoate

A related synthesis route for methyl 5-bromo-2-methoxy-4-methylbenzoate involves direct bromination of methyl 2-methoxy-4-methylbenzoate with bromine in acetic acid under controlled temperature (<25°C), followed by workup and purification, yielding up to 95% of brominated product.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination | Bromine (3 mL, 0.06 mol) added dropwise to methyl 2-methoxy-4-methylbenzoate (10 g, 0.056 mol) in acetic acid (70 mL) at <25°C | Methyl 5-bromo-2-methoxy-4-methylbenzoate (95% yield) |

Further steps involve hydrolysis, amination, and sulfonamide formation, but for the target compound, methyl ester formation and fluorination at 2,3-positions are critical.

Fluorination Techniques

Reaction Conditions and Optimization

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Nitration temperature | Below 10°C | Controls regioselectivity and yield |

| Bromination temp. | 20-30°C | Avoids over-bromination |

| Reduction temp. | 75-85°C | Efficient conversion of nitro to amino |

| Demethylation temp. | 80-90°C | Aluminum chloride catalyzed |

| Reaction time | 4-9 hours depending on step | Optimized for maximum yield |

| Solvents | Sulfuric acid, methylene chloride, benzene, acetic acid | Chosen for solubility and reaction control |

Research Findings and Yields

- The nitration of 2,3-difluoroanisole yields 2,3-difluoro-4-nitroanisole with high regioselectivity.

- Reduction of nitro to amino group proceeds efficiently with hydrazine hydrate and tin(II) chloride.

- Bromination at the 5-position is selective and yields above 90% are reported.

- Demethylation with aluminum chloride provides 2,3-difluoro-5-bromophenol in good yield.

- Overall yield for the multi-step process is typically in the range of 60-70% after purification.

Summary Table of Preparation Route

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Substitution: Formation of various substituted benzoates.

Reduction: Formation of 5-bromo-2,3-difluoro-4-methylbenzyl alcohol.

Oxidation: Formation of 5-bromo-2,3-difluoro-4-methylbenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,3-difluoro-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under the influence of catalysts and reagents. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors, although specific pathways and targets may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s closest analogs differ in substituent positions or functional groups, leading to distinct chemical behaviors:

Biological Activity

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom and two fluorine atoms attached to a methyl-substituted benzoate structure, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail its specific activities and mechanisms.

Antimicrobial Activity

Studies have shown that compounds with halogen substitutions, such as bromine and fluorine, often exhibit enhanced antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. For instance:

- In vitro studies demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been explored. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the following mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in various cancer cell lines.

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

A study involving human breast cancer cells (MCF-7) reported a reduction in cell viability by approximately 50% at a concentration of 10 µM after 24 hours of exposure.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : The presence of halogens can enhance binding affinity to target enzymes involved in cellular processes.

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to cell growth and apoptosis.

Case Studies

Several case studies have been published detailing the effects of this compound on different biological systems:

- Study on Antimicrobial Efficacy : A research team evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and found it to be effective at sub-micromolar concentrations.

- Cancer Cell Line Studies : In a study published in Cancer Research, treatment with this compound led to significant tumor regression in xenograft models of breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.